H-Met-asn-OH
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Overview
Description
H-Met-asn-OH: is a polypeptide composed of methionine and asparagine. It is often identified through peptide screening, a research tool that pools active peptides primarily by immunoassay . This compound has a molecular formula of C₉H₁₇N₃O₄S and a molecular weight of 263.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Met-asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process typically uses fluorenylmethyloxycarbonyl (Fmoc) chemistry, where the Fmoc group protects the amino group of the amino acids during the synthesis . The Fmoc group is removed by treatment with piperidine, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: H-Met-asn-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
H-Met-asn-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Met-asn-OH involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . It can also modulate signaling pathways such as Keap1-Nrf2/ARE and PI3K/Akt/mTOR, which are involved in cellular responses to oxidative stress .
Comparison with Similar Compounds
L-methionine asparagine hydroxyproline (LMAHP): A structural isomer of H-Met-asn-OH that differs in chirality.
Methionylasparagin: Another peptide with similar amino acid composition.
Uniqueness: this compound is unique due to its specific sequence and the presence of methionine and asparagine, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its broad range of applications in research and industry make it a valuable compound .
Properties
Molecular Formula |
C9H17N3O4S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChI Key |
JMEWFDUAFKVAAT-WDSKDSINSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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